![molecular formula C20H20F3N3O B606343 BRD1652 CAS No. 1597438-92-0](/img/no-structure.png)
BRD1652
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD1652 is a highly selective and potent GSK3 inhibitor. BRD1652 demonstrates in vivo efficacy in a dopaminergic signaling paradigm modeling mood-related disorders. The mood stabilizer lithium, the first-line treatment for bipolar disorder, is hypothesized to exert its effects through direct inhibition of glycogen synthase kinase 3 (GSK3).
Scientific Research Applications
1. Bromodomain Involvement in Cancer
BRD1652 is associated with the study of bromodomains (BRDs), which are protein modules found in a variety of proteins that recognize acetylated lysine residues in histone and other target proteins. These domains are integral in regulating gene transcription, particularly in cancer research. Inhibitors like GSK525762 have been researched for their ability to inhibit growth in human hematological cancer cell lines, including acute myeloid leukemia (AML), non-Hodgkin’s lymphoma (NHL), and multiple myeloma (MM) (Borthakur et al., 2016).
2. Structural Analysis for Drug Design
Structural analysis of BRDs, including BRD1652, has been pivotal in understanding their role in epigenetic regulation. High-resolution crystal structures of BRD families have been studied to identify conserved and family-specific structural features, crucial for specific acetylation-dependent substrate recognition. This information aids in the structure-based drug design targeting these domains, especially for diseases like cancer and inflammatory disorders (Filippakopoulos et al., 2012).
3. Role in Homeostasis and Cancer
BRDs are present in a wide range of proteins and are involved in the regulation of gene expression. They are particularly significant in cancer, participating in gene fusions that generate diverse, frequently oncogenic proteins. Many cancer-causing mutations have been mapped to the BRDs themselves, making them a target for small-molecule inhibitors in translational research projects (Fujisawa & Filippakopoulos, 2017).
4. Development of Chemical Inhibitors
Significant efforts have been made in developing chemical inhibitors of BRDs to probe their cellular functions. These inhibitors are particularly focused on the BET family of BRD proteins and have shown promising results in preclinical models, offering a new avenue for disease treatment, particularly in oncology and immune response pathways (Prinjha et al., 2012).
5. Potential in Epigenetic Therapies
The discovery of selective cell active chemical probes for BRD inhibition, such as I-BRD9, demonstrates the potential of BRDs as therapeutic targets. These probes have been used to elucidate the cellular phenotype of BRD inhibition, indicating their relevance in the development of epigenetic therapies for various diseases, including cancer (Theodoulou et al., 2016).
properties
CAS RN |
1597438-92-0 |
---|---|
Product Name |
BRD1652 |
Molecular Formula |
C20H20F3N3O |
Molecular Weight |
375.4 |
IUPAC Name |
(S)-4,7,7-Trimethyl-4-phenyl-3-trifluoromethyl-2,4,6,7,8,9-hexahydro-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C20H20F3N3O/c1-18(2)9-12-14(13(27)10-18)19(3,11-7-5-4-6-8-11)15-16(20(21,22)23)25-26-17(15)24-12/h4-8H,9-10H2,1-3H3,(H2,24,25,26)/t19-/m1/s1 |
InChI Key |
HSFYCTPGOPYGHQ-LJQANCHMSA-N |
SMILES |
O=C1C2=C(NC3=NNC(C(F)(F)F)=C3[C@]2(C)C4=CC=CC=C4)CC(C)(C)C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BRD1652; BRD-1652; BRD 1652; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.